6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine
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Overview
Description
6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine is a chemical compound with the molecular formula C9H9ClN2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine typically involves the reaction of 6-chloro-4-methoxy-7-methyl-2-aminobenzothiazole with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce the chlorine atom at the 6th position of the benzothiazole ring. The methoxy and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-benzothiazolamine: Lacks the chlorine and methyl groups.
6-Chloro-2-benzothiazolamine: Lacks the methoxy and methyl groups.
7-Methyl-2-benzothiazolamine: Lacks the chlorine and methoxy groups.
Uniqueness
6-Chloro-4-methoxy-7-methyl-2-benzothiazolamine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine, methoxy, and methyl groups can enhance its stability and specificity in various reactions and applications.
Properties
CAS No. |
78584-10-8 |
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Molecular Formula |
C9H9ClN2OS |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
6-chloro-4-methoxy-7-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9ClN2OS/c1-4-5(10)3-6(13-2)7-8(4)14-9(11)12-7/h3H,1-2H3,(H2,11,12) |
InChI Key |
XGZJOYIGLWVXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1SC(=N2)N)OC)Cl |
Origin of Product |
United States |
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